![molecular formula C14H15ClN2O4 B6345464 1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264044-19-0](/img/structure/B6345464.png)
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxycarbonyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the ethoxycarbonyl group can participate in hydrogen bonding and other polar interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-phenyl-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid and 1-(4-chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. Compared to these, 1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity .
This comprehensive overview highlights the significance and versatility of this compound in various scientific and industrial applications
Biological Activity
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Chlorophenyl group : Contributes to the compound's hydrophobic interactions and binding affinity.
- Ethoxycarbonyl group : Engages in hydrogen bonding, enhancing the compound's solubility and bioavailability.
- Pyrazole ring : A five-membered heterocycle that plays a crucial role in the biological activity of the compound.
Molecular Formula
The molecular formula for this compound is C14H15ClN2O4 with a CAS number of 1264044-19-0.
Synthesis
The synthesis typically involves multiple steps, starting with the reaction of 3-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base. This is followed by cyclization to form the pyrazole ring. Common solvents include ethanol, and catalysts like piperidine are often employed to enhance yield and selectivity.
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activities. Notably, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), colorectal, renal, and prostate cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR .
Table: Summary of Anticancer Activities
Cell Line | Activity Observed | Reference |
---|---|---|
MDA-MB-231 (Breast) | Inhibition | |
HepG2 (Liver) | Moderate Activity | |
Colorectal Cancer | Significant Inhibition | |
Lung Cancer | Inhibition |
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for developing new analgesics.
Enzyme Interaction Studies
In biochemical assays, this compound has been utilized to study enzyme interactions. The pyrazole ring's ability to fit into enzyme active sites allows for effective inhibition, which is crucial for drug design.
Study on Antiproliferative Effects
A study published in September 2022 evaluated several pyrazole derivatives for their antiproliferative activities against various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against MDA-MB-231 cells compared to others .
Mechanistic Insights
Further mechanistic studies revealed that the presence of electron-withdrawing groups like chlorine enhances biological activity by improving binding affinity to target proteins. This was particularly noted in studies focusing on structure-activity relationships (SAR) among different pyrazole derivatives .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-12(18)11-8-14(2,13(19)20)17(16-11)10-6-4-5-9(15)7-10/h4-7H,3,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLKJJBPICCLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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